
tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate: is an organic compound belonging to the class of carbamate esters It is characterized by the presence of a tert-butyl group, a cyclohexyl ring, and a hydroxyethyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate typically involves the reaction of cyclohexylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired carbamate ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, mild acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a precursor in the synthesis of biologically active molecules .
Medicine: It is also explored for its role in the synthesis of pharmaceuticals targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers .
Mécanisme D'action
The mechanism of action of tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzymatic activity. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparaison Avec Des Composés Similaires
- N-(tert-Butoxycarbonyl)ethanolamine
- tert-Butyl N-(2-hydroxyethyl)carbamate
- Boc-2-aminoethanol
- Boc-glycinol
Comparison: tert-Butyl (1-cyclohexyl-2-hydroxyethyl)carbamate is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This makes it more suitable for specific applications where bulkier protecting groups are required. Additionally, the hydroxyethyl moiety provides opportunities for further functionalization, enhancing its versatility in synthetic chemistry .
Propriétés
Formule moléculaire |
C13H25NO3 |
|---|---|
Poids moléculaire |
243.34 g/mol |
Nom IUPAC |
tert-butyl N-(1-cyclohexyl-2-hydroxyethyl)carbamate |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-11(9-15)10-7-5-4-6-8-10/h10-11,15H,4-9H2,1-3H3,(H,14,16) |
Clé InChI |
YNBRORWNNGUYQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


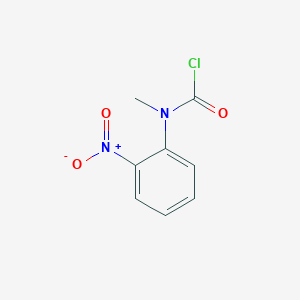


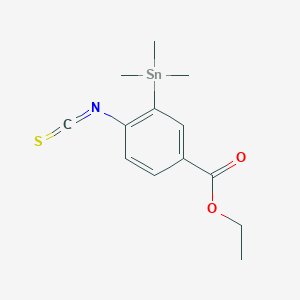
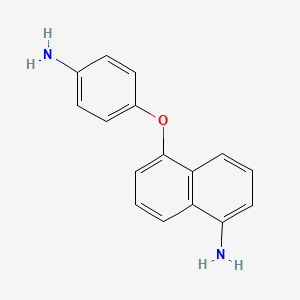
![4-{[3-(Benzyloxy)butan-2-yl]oxy}-2-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15157726.png)
![Methyl 2-[[6-[(2-methoxy-2-oxoethyl)-(4-methylphenyl)sulfonylamino]acridin-3-yl]-(4-methylphenyl)sulfonylamino]acetate](/img/structure/B15157733.png)
![[[5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;cyclohexanamine](/img/structure/B15157735.png)

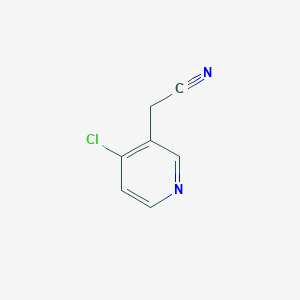
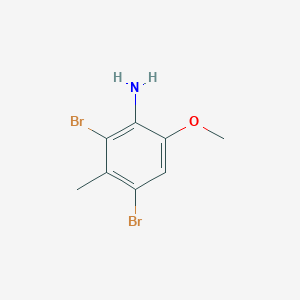
![Benzonitrile, 3-[(4-methylphenyl)sulfinyl]-](/img/structure/B15157742.png)
![Benzenesulfonamide, 4-methyl-N-[[4-(1-methylethyl)phenyl]methylene]-](/img/structure/B15157745.png)
![1-Chloro-4-{[(1S)-1-phenylethyl]sulfanyl}benzene](/img/structure/B15157751.png)
